molecular formula C20H20ClN3O3S B2886386 1-(3-chlorophenyl)-3-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea CAS No. 887899-57-2

1-(3-chlorophenyl)-3-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea

Cat. No.: B2886386
CAS No.: 887899-57-2
M. Wt: 417.91
InChI Key: AFMBUVDIZGIWQV-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-3-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has been studied for its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-3-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea typically involves the reaction of 3-chloroaniline with 2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-chlorophenyl)-3-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation can be employed for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(3-chlorophenyl)-3-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential anti-cancer and anti-inflammatory properties.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-3-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved can vary depending on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • 1-(3-chlorophenyl)-3-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]urea
  • 1-(3-chlorophenyl)-3-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]guanidine

Uniqueness: 1-(3-chlorophenyl)-3-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]thiourea is unique due to the presence of the thiourea group, which imparts distinct chemical and biological properties compared to its urea and guanidine analogs. The thiourea group can form stronger hydrogen bonds and has different reactivity patterns, making this compound particularly interesting for medicinal chemistry research.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S/c1-26-16-6-7-17(27-2)18-15(16)10-12(19(25)24-18)8-9-22-20(28)23-14-5-3-4-13(21)11-14/h3-7,10-11H,8-9H2,1-2H3,(H,24,25)(H2,22,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMBUVDIZGIWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=S)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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